molecular formula C32H34O10 B1330151 Gossypol acetic acid CAS No. 866541-93-7

Gossypol acetic acid

Cat. No.: B1330151
CAS No.: 866541-93-7
M. Wt: 578.6 g/mol
InChI Key: NIOHNDKHQHVLKA-UHFFFAOYSA-N
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Description

Gossypol acetic acid is a derivative of gossypol, a polyphenolic aldehyde found in cotton plants (Gossypium species). Gossypol itself is a yellow pigment that serves as a protective agent for the plant. This compound has garnered significant interest due to its diverse biological activities, including antifertility, antiviral, antioxidant, antimicrobial, antimalarial, and notably, antitumor properties .

Scientific Research Applications

Mechanism of Action

Target of Action

Gossypol acetic acid primarily targets the Bcl-2 family of anti-apoptotic proteins . It also targets FtsZ, a protein involved in bacterial cell division . In cancer cells, it has been shown to interact with kinases involved in cell cycle regulation .

Mode of Action

This compound interacts with its targets to induce apoptosis and inhibit cell proliferation. It inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells . In bacteria, it likely kills cells by directly targeting cell division .

Biochemical Pathways

This compound affects various biochemical pathways. It modulates different cancer hallmarks and signaling pathways, exhibiting significant antineoplastic effects against various cancer types . It also induces apoptosis and inhibits cell proliferation by targeting kinases involved in cell cycle regulation .

Result of Action

The molecular and cellular effects of this compound’s action include the promotion of apoptosis in tumor cells and the inhibition of cell proliferation . It also increases the production of reactive oxygen species (ROS), upregulates the expression of caspases 3 and 9, and decreases the mitochondrial membrane potential, inducing apoptosis .

Action Environment

Environmental factors such as the amount of fertilizer used, the composition of the fertilizer, the species of cotton plant, sowing times, regional temperatures, soil conditions, water distribution, and agrotechnical treatment can influence the quantity of this compound . These factors may potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Gossypol Acetic Acid is very toxic if swallowed and irritating to the skin . It poses a risk of serious damage to the eyes and health by prolonged exposure . It also has a possible risk of impaired fertility and harm to the unborn child .

Biochemical Analysis

Biochemical Properties

Gossypol acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind with the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells . It also inhibits the GTPase activity of Filamenting temperature sensitive mutant Z (FtsZ) and enhances its polymerization .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria strains . It also affects cell division in bacteria by interfering with the assembly of the cell division FtsZ ring .

Molecular Mechanism

The molecular mechanism of action of this compound is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells . It also inhibits the GTPase activity of FtsZ and enhances its polymerization .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the time required for bacterial growth significantly increases at each incremental concentration of this compound

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been observed that body weight, feed intake, sperm concentration, sperm motility, and LDH-X levels in mice increased when treated with this compound . The enzyme activities of ALT, AST, and AST/ALT decreased

Preparation Methods

Synthetic Routes and Reaction Conditions: Gossypol acetic acid can be synthesized by reacting gossypol with acetic acid. The process involves dissolving gossypol in an ether solution and then precipitating it with acetic acid. The resulting this compound can be further purified by recrystallization from a mixture of ethyl ether and acetic acid .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of large-scale recrystallization techniques helps in obtaining the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: Gossypol acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as aldehyde and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can react with the aldehyde groups of this compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOHNDKHQHVLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90921593
Record name Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8
Record name Gossypol acetic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gossypol acetic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gossypol acetic acid clathrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002702979
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Record name Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1)
Source EPA DSSTox
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Record name Gossypol-acetic acid
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URL https://echa.europa.eu/information-on-chemicals
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Record name GOSSYPOL ACETIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name GOSSYPOL ACETIC ACID
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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